molecular formula C15H15ClN2O3 B2561599 methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate CAS No. 1610688-72-6

methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate

Cat. No.: B2561599
CAS No.: 1610688-72-6
M. Wt: 306.75
InChI Key: SRHXBSJTLUSGKP-CMDGGOBGSA-N
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Description

Methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl ester at position 4, and an (E)-configured dimethylamino ethenyl moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-18(2)9-8-12-13(15(19)20-3)14(17-21-12)10-6-4-5-7-11(10)16/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHXBSJTLUSGKP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring substituted with a chlorophenyl group and a dimethylamino ethenyl moiety. Its chemical structure can be represented as follows:

C13H12ClN2O3\text{C}_{13}\text{H}_{12}\text{ClN}_2\text{O}_3

This structure contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds within the oxazole family exhibit a range of biological activities, including:

  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Antimicrobial : Activity against various bacterial and fungal strains.
  • Anti-inflammatory : Reduction of inflammation markers in vitro and in vivo.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth in breast and lung cancer cells ,
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer progression, including EGFR and RET kinase, which are critical in signaling pathways related to cell growth and survival .
  • Modulation of Enzyme Activity : The compound exhibits potential as an inhibitor of enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in tumorigenesis and inflammation .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A study published in PMC demonstrated that derivatives of oxazole exhibited significant anticancer properties by inducing apoptosis in cancer cell lines. The compound was found to reduce cell viability by over 50% at low micromolar concentrations .
  • Antimicrobial Efficacy : Another research effort highlighted the antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential for development as a novel antibiotic .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry, particularly as a potential therapeutic agent.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

CompoundActivityReference
Methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylatePotential anticancer agent
Related oxazole derivativesInhibition of cell proliferation

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Its structural features suggest potential efficacy against various bacterial and fungal strains.

Test OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Agrochemical Applications

In agriculture, this compound may serve as a pesticide or herbicide. Its ability to affect plant growth and pest resistance mechanisms makes it a candidate for further exploration in crop protection strategies.

Herbicidal Activity

Studies on similar compounds have shown that oxazole derivatives can act as effective herbicides by inhibiting key enzymes involved in plant metabolism.

Compound TypeMechanism of ActionReference
Oxazole derivativesInhibition of enzyme activity
This compoundPotential herbicide

Materials Science

The unique properties of this compound allow for its application in materials science, particularly in the development of organic semiconductors and polymers.

Organic Electronics

Research into organic electronics has highlighted the potential use of this compound in the formulation of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

ApplicationMaterial TypePerformance MetricsReference
OLEDsOrganic semiconductorHigh efficiency and stability
OPVsPhotovoltaic materialImproved energy conversion efficiency

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name Substituent at Position 3 Substituent at Position 5 Position 4 Functional Group Key Differences vs. Target Compound
Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate 4-Chlorophenyl (E)-Dimethylamino ethenyl Ethyl ester Chlorine position (para vs. ortho); ester size
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 2-Chlorophenyl Methyl Carboxamide Ethenyl → methyl; ester → carboxamide + sulfamoyl chain
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate 2-Chlorophenyl Methyl Methyl ester + amide linker Ethenyl → methyl; benzoate moiety addition

Physicochemical and Reactivity Differences

Ethyl 3-(4-Chlorophenyl) Analogue

  • Chlorine Position: The para-chlorophenyl group (vs.
  • Ester Group: The ethyl ester increases lipophilicity compared to the methyl ester, which may affect membrane permeability in biological systems.

Carboxamide Derivative

  • Carboxamide vs. Ester : Replacement of the ester with a carboxamide group improves metabolic stability (resistance to esterase-mediated hydrolysis) and introduces hydrogen-bonding capacity, which could enhance target affinity in enzyme inhibition. The sulfamoylphenyl ethyl chain adds polar character, likely improving aqueous solubility .

Methyl 2-[[...]Benzoate

  • However, this may also reduce solubility.

Q & A

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at the oxazole’s 4-carboxylate position. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with solubility and IC50_{50} data. Test derivatives in PBS (pH 7.4) for kinetic solubility profiles .

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